molecular formula C26H26N2O2S B15028634 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide

Cat. No.: B15028634
M. Wt: 430.6 g/mol
InChI Key: GINQZXMYHWIXML-UHFFFAOYSA-N
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Description

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide is a complex organic compound featuring a thiazolidine ring, a benzamide group, and phenylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylethylamine with a thiazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to improve the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The thiazolidine ring and phenylethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable subject for further research .

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C26H26N2O2S/c29-24-19-31-26(28(24)18-16-21-9-5-2-6-10-21)23-13-11-22(12-14-23)25(30)27-17-15-20-7-3-1-4-8-20/h1-14,26H,15-19H2,(H,27,30)

InChI Key

GINQZXMYHWIXML-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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